

Early-Phase Clinical Trial Results for Selatogrel: A Technical Overview

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Compound of Interest

Compound Name: Selatogrel

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Introduction

Selatogrel (ACT-246475) is a potent, reversible, and selective P2Y₁₂ receptor antagonist under development for the subcutaneous treatment of acute myocardial infarction (AMI).[1][2] Its rapid onset of action following subcutaneous administration aims to address the critical time gap between the onset of AMI symptoms and first medical intervention.[3] This technical guide summarizes the key findings from early-phase clinical trials, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

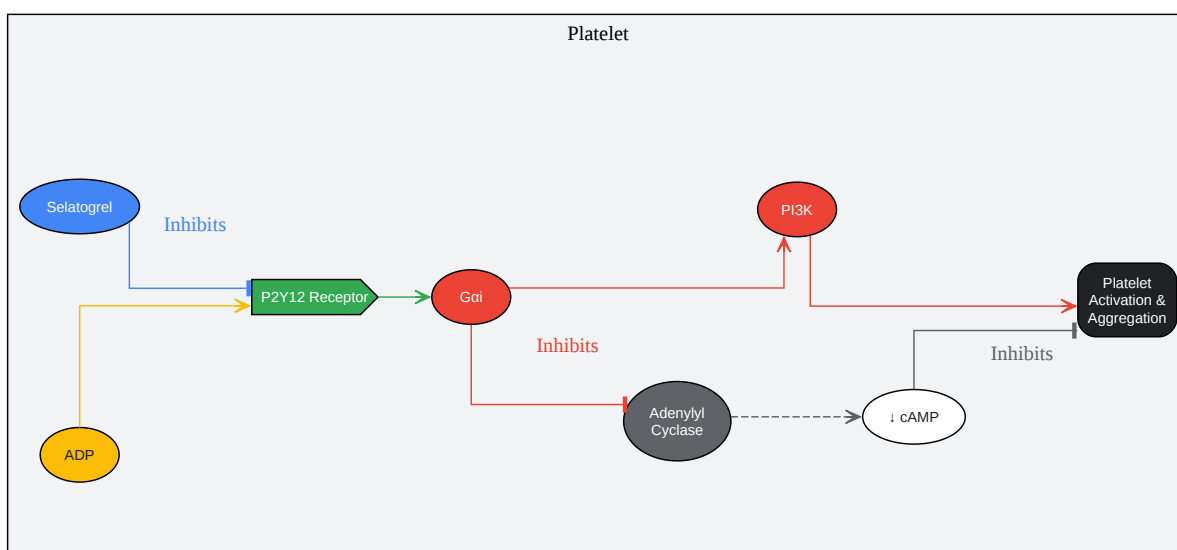
Core Mechanism of Action

Selatogrel functions by competitively and reversibly binding to the P2Y₁₂ receptor on platelets.[1] This receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation. By blocking the P2Y₁₂ receptor, **Selatogrel** effectively inhibits this pathway, which is central to thrombus formation in acute coronary syndromes.[4]

Signaling Pathway

The binding of ADP to the P2Y₁₂ receptor activates the inhibitory G-protein, G_{ai}. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated

phosphoprotein (VASP), a key protein in preventing platelet activation. Concurrently, the $\beta\gamma$ subunits of the G-protein activate the phosphoinositide 3-kinase (PI3K) pathway, further contributing to platelet activation and aggregation. **Selatogrel**, by blocking the P2Y₁₂ receptor, prevents these downstream signaling events.



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Caption: Selatogrel's inhibition of the P2Y₁₂ signaling pathway.

Early-Phase Clinical Trial Data

Two key Phase 2 clinical trials have evaluated the pharmacodynamics of **Selatogrel** in patients with stable coronary artery disease (CAD) and those with acute myocardial infarction (AMI).

Study in Patients with Stable Coronary Artery Disease (NCT03384966)

This multicenter, double-blind, randomized, placebo-controlled study assessed the pharmacodynamics, pharmacokinetics, tolerability, and safety of a single subcutaneous injection of **Selatogrel** in 345 patients with stable CAD.

Table 1: Pharmacodynamic Response in Patients with Stable CAD

Time Point	8 mg Selatogrel (n=114) PRU (mean ± SD)	16 mg Selatogrel (n=115) PRU (mean ± SD)	Placebo (n=116) PRU (mean ± SD)
Baseline	156 ± 71	156 ± 77	155 ± 73
15 min	10 ± 25	4 ± 10	163 ± 73
30 min	10 ± 25	5 ± 10	-
2 hours	-	-	-
4 hours	-	-	-
8 hours	<100	<100	-
24 hours	144 ± 74	129 ± 66	153 ± 74

PRU = P2Y12 Reaction Units. A lower PRU value indicates greater platelet inhibition. Data sourced from references.

Table 2: Responder Rates in Patients with Stable CAD

8 mg Selatogrel	16 mg Selatogrel	Placebo	
Responders at 30 min	89%	90%	16%

Responders were defined as patients with a PRU < 100 at 30 minutes post-dose, sustained for at least 3 hours. P<0.0001 for each **Selatogrel** dose vs. placebo.

Study in Patients with Acute Myocardial Infarction (NCT03487445)

This multicenter, open-label, randomized, exploratory study assessed the onset of platelet aggregation inhibition after a single subcutaneous injection of **Selatogrel** in 48 patients with AMI.

Table 3: Pharmacodynamic Response in Patients with AMI

Time Point	8 mg Selatogrel PRU (mean ± SD)	16 mg Selatogrel PRU (mean ± SD)
15 min	-	-
30 min	-	-
60 min	-	-

Specific mean PRU values at each time point for the AMI study are not detailed in the provided search results, but responder rates are available.

Table 4: Responder Rates in Patients with AMI

8 mg Selatogrel	16 mg Selatogrel	
Responders at 15 min	75%	91%
Responders at 30 min	91%	95%
Responders at 60 min	75%	96%

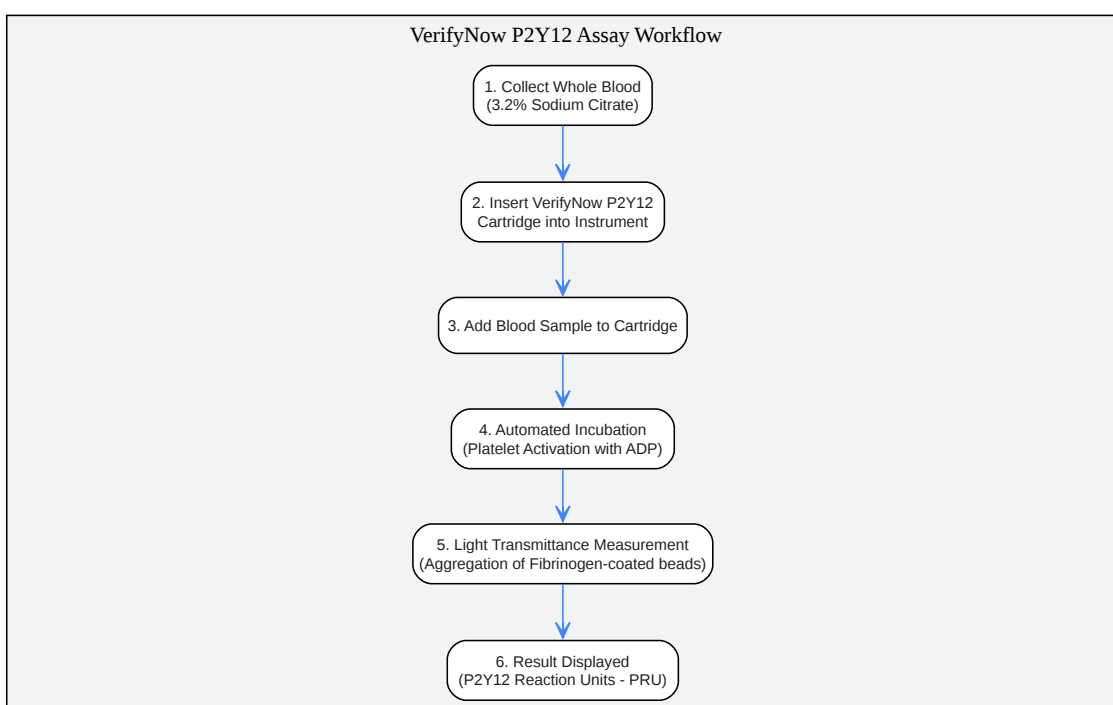
Responders were defined as patients with a PRU < 100.

Experimental Protocols

The primary pharmacodynamic endpoint in these trials was the inhibition of platelet aggregation, assessed using the VerifyNow P2Y12 assay and Light Transmittance Aggregometry (LTA).

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation.



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Caption: Generalized workflow for the VerifyNow P2Y12 assay.

Methodology:

- **Sample Collection:** Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.
- **Assay Principle:** The assay cartridge contains fibrinogen-coated microparticles and ADP as a platelet agonist. Prostaglandin E1 is also included to inhibit the P2Y1 receptor, making the assay specific to the P2Y12 pathway.
- **Procedure:** The blood sample is added to the cartridge, which is then inserted into the VerifyNow instrument. The instrument automates the mixing of the sample with the reagents and measures the change in light transmittance as platelets aggregate and bind to the fibrinogen-coated beads.
- **Data Output:** The extent of platelet aggregation is reported in P2Y12 Reaction Units (PRU).

Light Transmittance Aggregometry (LTA)

LTA is considered a gold-standard laboratory method for assessing platelet function.

Methodology:

- **Sample Preparation:** Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation.
- **Assay Principle:** LTA measures the increase in light transmission through a PRP sample as platelets aggregate in response to an agonist. PPP is used to set 100% light transmission (no aggregation), and PRP represents 0% transmission.
- **Procedure:** PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A platelet agonist, such as ADP (typically at a concentration of 10-20 µM for P2Y12 inhibitor testing), is added to induce aggregation. The change in light transmission is recorded over time.
- **Data Output:** Results are typically expressed as the maximum percentage of aggregation.

Conclusion

Early-phase clinical trials of subcutaneous **Selatogrel** have demonstrated a rapid, potent, and consistent inhibition of platelet aggregation in patients with both stable coronary artery disease

and acute myocardial infarction. The pharmacodynamic effects are observed as early as 15 minutes post-administration and are sustained for several hours. These findings support the potential of **Selatogrel** as an early, self-administered treatment for individuals experiencing symptoms of an acute myocardial infarction. Further investigation in Phase 3 trials is ongoing to establish the clinical efficacy and safety of this novel therapeutic agent.

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